
Technical Support Center: Enhancing Drug
Dissolution from Magnesium
Aluminometasilicate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Magnesium aluminometasilicate

Cat. No.: B1143528 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address challenges in improving the dissolution rate of drugs from Magnesium
Aluminometasilicate (MAS) tablets.

Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, offering

potential causes and solutions in a question-and-answer format.

Q1: My drug exhibits poor dissolution from MAS tablets, even with the inclusion of a

superdisintegrant. What are the potential causes and how can I resolve this?

Possible Causes:

Strong Drug-MAS Binding: The drug may be strongly adsorbed onto the surface of the MAS,

hindering its release into the dissolution medium. The silanol groups on the surface of MAS

can form hydrogen bonds with drug molecules, leading to strong interactions.[1][2][3]

Inadequate Disintegrant Concentration or Type: The concentration of the superdisintegrant

may be insufficient to overcome the cohesive forces of the tablet matrix, or the chosen

disintegrant may not be the most effective for the formulation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1143528?utm_src=pdf-interest
https://www.benchchem.com/product/b1143528?utm_src=pdf-body
https://www.benchchem.com/product/b1143528?utm_src=pdf-body
https://www.pharmafocusasia.com/research-development/magnesium-aluminometasilicate
https://www.researchgate.net/publication/343208058_A_molecular_understanding_of_magnesium_aluminium_silicate_-_drug_drug_-_polymer_magnesium_aluminium_silicate_-_polymer_nanocomposite_complex_interactions_in_modulating_drug_release_Towards_zero_order_
https://pubmed.ncbi.nlm.nih.gov/32717386/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High Compression Force: Excessive compression force during tableting can lead to very

hard tablets with low porosity, which prevents the dissolution medium from penetrating the

tablet and facilitating disintegration and drug release.[4][5]

Hydrophobic Drug Properties: The inherent hydrophobicity of the drug can lead to poor

wetting, even if the tablet disintegrates.

Solutions:

Optimize Superdisintegrant: Increase the concentration of the superdisintegrant (typically 2-

5% for conventional tablets, but can be higher for orally disintegrating tablets) or evaluate

different types of superdisintegrants such as crospovidone, croscarmellose sodium, or

sodium starch glycolate.[6][7] The addition of a superdisintegrant has been shown to

markedly improve drug absorption from MAS-based formulations.[8][9]

Incorporate a Surfactant: Adding a surfactant, like sodium lauryl sulfate (SLS), to the

formulation can improve the wettability of a hydrophobic drug and enhance its dissolution.[6]

Reduce Compression Force: Lower the compression force to produce tablets with optimal

hardness and porosity that allow for rapid ingress of the dissolution medium.[4]

Employ Solid Dispersion Techniques: Consider preparing a solid dispersion of the drug with

MAS. This can enhance dissolution by presenting the drug in an amorphous, high-energy

state.[1][10][11]

Q2: I'm observing a slow and incomplete release of my lipophilic drug from a self-

nanoemulsifying drug delivery system (SNEDDS) solidified with MAS. What could be the issue

and what is the remedy?

Possible Cause:

Slow Desorption from MAS: Over time, lipophilic drugs can exhibit slowed desorption from

the MAS carrier, especially during stability studies.[1]

Solution:
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Incorporate a Hydration and Emulsification Enhancer: The addition of a substance like

polyvinyl alcohol (PVA) to the formulation can help. PVA can block the mesoporous areas of

the silicate, which ensures better hydration and emulsification of the adsorbed oily phase,

leading to improved drug release even after long-term storage.[1]

Q3: My tablet formulation with MAS shows good disintegration, but the dissolution rate is still

suboptimal. What formulation components should I investigate?

Possible Causes:

Binder and Lubricant Effects: The type and concentration of binders and lubricants can

significantly impact dissolution. Excessive binder can slow disintegration, while hydrophobic

lubricants like magnesium stearate can form a film around the drug particles, hindering their

wetting and dissolution.[6][12]

Filler Properties: The choice of filler can also play a role. Water-soluble fillers generally

promote faster dissolution compared to insoluble ones.[6]

Solutions:

Optimize Binder-to-Disintegrant Ratio: Ensure a balanced ratio to achieve rapid

disintegration.[6]

Adjust Lubricant Levels: Limit the concentration of magnesium stearate to 0.5-1% and

consider using a more hydrophilic lubricant.[6]

Select Appropriate Fillers: Utilize water-soluble fillers like lactose or mannitol to facilitate

faster dissolution.[6]

Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of MAS in

pharmaceutical formulations to enhance drug dissolution.

Q1: What is the primary mechanism by which Magnesium Aluminometasilicate (MAS) can

improve the dissolution rate of poorly soluble drugs?
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Magnesium aluminometasilicate primarily enhances the dissolution of poorly water-soluble

drugs through the formation of amorphous solid dispersions.[1][10] By dispersing the drug onto

the high-surface-area, porous structure of MAS, the drug's crystalline structure is disrupted,

converting it into a higher-energy amorphous state.[1][13] This amorphous form has a higher

apparent solubility and dissolves more rapidly than the crystalline form. The large surface area

of MAS also allows for a greater area of contact between the drug and the dissolution medium.

[1]

Q2: What are the different strategies to enhance drug dissolution from MAS tablets?

Several strategies can be employed:

Use of Superdisintegrants: Incorporating superdisintegrants like crospovidone,

croscarmellose sodium, and sodium starch glycolate promotes rapid tablet breakup,

increasing the surface area available for dissolution.[6][8][9]

Solid Dispersion Techniques: This is a key strategy where the drug is dispersed in an inert

carrier like MAS.[11][14] Methods to prepare solid dispersions include:

Solvent Evaporation: The drug and a carrier are dissolved in a common solvent, which is

then evaporated.[14][15]

Melting (Fusion) Method: The drug is dissolved in the molten carrier.[11]

Hot-Melt Extrusion: A mixture of the drug and carrier is processed at an elevated

temperature through an extruder.[11]

Liquisolid Compacts & Solidified SNEDDS: Liquid formulations of the drug, such as solutions

in non-volatile solvents or self-nanoemulsifying drug delivery systems (SNEDDS), can be

adsorbed onto MAS to create a dry, free-flowing powder that can be compressed into tablets.

[1][8][10] This approach is particularly useful for oily drugs or drugs with very poor aqueous

solubility.

Particle Size Reduction: Reducing the particle size of the drug through techniques like

micronization or nanonization increases the surface area, which can lead to a higher

dissolution rate.[16][17] Co-grinding the drug with MAS can also lead to amorphization and

improved physical stability.[1]
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Q3: Are there different grades of Magnesium Aluminometasilicate, and does the grade affect

drug dissolution?

Yes, there are different grades of MAS, often known by trade names like Neusilin®. These

grades can vary in their physical properties such as particle size, specific surface area, and oil

and water adsorption capacity.[10][18] These differences can influence the drug loading

capacity, flowability of the powder mixture, and ultimately, the drug release profile from the final

tablet. For example, a grade with a higher specific surface area may be more effective at

creating an amorphous solid dispersion.[10]

Q4: Can the manufacturing process itself influence the dissolution rate from MAS tablets?

Absolutely. The manufacturing process plays a critical role:

Granulation Method: Wet granulation can be used, but the choice of binder and drying

conditions are important. Hot-melt granulation is also a viable technique for preparing solid

dispersions with MAS.[10]

Compression Force: As mentioned in the troubleshooting section, high compression forces

can decrease tablet porosity and hinder dissolution.[4][5]

Lubrication Time: Over-lubrication with hydrophobic lubricants like magnesium stearate can

negatively impact wetting and dissolution.[12]

Data Presentation
Table 1: Comparison of Dissolution Enhancement Strategies for MAS Tablets
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Strategy
Mechanism of
Action

Advantages Disadvantages

Superdisintegrants

Promotes rapid tablet

disintegration,

increasing surface

area.

Simple to incorporate,

effective for many

formulations.

May not be sufficient

for very poorly soluble

or strongly adsorbed

drugs.

Solid Dispersion

Converts the drug to a

high-energy

amorphous state,

increasing apparent

solubility.[1][11]

Significant

enhancement in

dissolution rate and

bioavailability.[1][10]

Potential for physical

instability

(recrystallization) of

the amorphous drug.

Liquisolid Compacts

The drug is in a

solubilized state within

a liquid vehicle, which

is then adsorbed onto

a carrier.

Can be used for oily

drugs and can

enhance the

dissolution of poorly

soluble drugs.

Higher amounts of

excipients may be

needed, potentially

leading to larger

tablets.

Particle Size

Reduction

Increases the surface

area of the drug

particles, leading to a

faster dissolution rate

according to the

Noyes-Whitney

equation.[14][16]

A well-established

technique.

May lead to particle

aggregation; may not

be sufficient for drugs

with very low intrinsic

solubility.

Experimental Protocols
1. Preparation of a Solid Dispersion by the Solvent Evaporation Method

Dissolution: Accurately weigh the drug and a hydrophilic polymer (e.g., Poloxamer 188 or

Soluplus®) and dissolve them in a suitable organic solvent (e.g., ethanol, methanol).[14][15]

Adsorption: To this solution, add a pre-weighed amount of Magnesium
Aluminometasilicate (e.g., Neusilin® US2) and mix thoroughly to ensure uniform

adsorption of the drug-polymer solution onto the carrier.
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Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled

temperature (e.g., 40-50°C) until a dry powder is obtained.[14]

Drying and Sieving: Further dry the powder in a vacuum oven to remove any residual

solvent. The resulting solid dispersion can then be passed through a sieve to obtain a

uniform particle size.

Characterization: The prepared solid dispersion should be characterized for drug content,

dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous

state).[15]

2. In Vitro Dissolution Testing of MAS Tablets

Apparatus: Use a USP Dissolution Apparatus, typically Apparatus 2 (Paddle Method).[19][20]

[21]

Dissolution Medium: Select an appropriate dissolution medium. This could be purified water,

0.1 N HCl (to simulate gastric fluid), or phosphate buffer of a specific pH (e.g., pH 6.8 to

simulate intestinal fluid). The volume is typically 500 mL or 900 mL.[19][22]

Test Conditions: Maintain the temperature of the dissolution medium at 37 ± 0.5°C. Set the

paddle rotation speed, commonly at 50 or 75 RPM.[19][23]

Procedure: Place one tablet in each dissolution vessel. Start the apparatus.

Sampling: Withdraw samples (e.g., 5 mL) from each vessel at predetermined time intervals

(e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-

warmed dissolution medium.

Analysis: Filter the samples and analyze the drug concentration using a validated analytical

method, such as UV-Vis spectrophotometry or HPLC.[24]

Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations
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Caption: Troubleshooting workflow for poor drug dissolution from MAS tablets.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1143528?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial State

Solid Dispersion Process Final State Outcome
Crystalline Drug • Low Solubility

• Slow Dissolution
Solvent Evaporation

or
Hot-Melt Extrusion

Magnesium Aluminometasilicate (MAS) • High Surface Area
• Porous Structure

Amorphous Solid Dispersion
• Drug dispersed on MAS

• Amorphous State
• High Energy

 Drug amorphization
and dispersion {Improved Dissolution|• Increased Apparent Solubility

• Faster Dissolution Rate}

Click to download full resolution via product page

Caption: Mechanism of dissolution enhancement via solid dispersion with MAS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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